

Trpc6-IN-3 and Its Role in Kidney Disease Models: A Technical Guide

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Compound of Interest		
Compound Name:	VU0364289	
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Disclaimer: As of December 2025, publicly available information on a specific molecule designated "Trpc6-IN-3" is not available. This technical guide will therefore focus on the well-characterized, selective, and orally bioavailable TRPC6 inhibitor, BI-749327, as a representative compound to illustrate the therapeutic potential and experimental evaluation of TRPC6 inhibition in the context of kidney disease. The data and protocols presented herein are based on published studies of BI-749327 and other relevant research in the field.

Introduction

The transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel permeable to Ca²⁺, has emerged as a critical mediator in the pathogenesis of various kidney diseases.[1][2] Its expression is notably upregulated in podocytes and other renal cells in both genetic and acquired forms of kidney disease, including Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN).[1][3] Overactivation of TRPC6 leads to excessive intracellular calcium influx, triggering a cascade of deleterious events such as podocyte effacement, apoptosis, and inflammation, ultimately culminating in proteinuria and progressive renal fibrosis.[4][5] Consequently, selective inhibition of TRPC6 presents a promising therapeutic strategy for these debilitating conditions. This guide provides a comprehensive overview of the preclinical evaluation of TRPC6 inhibition, using BI-749327 as a case study, and details the experimental models and methodologies relevant to the field.

Quantitative Data on TRPC6 Inhibition



The efficacy of a TRPC6 inhibitor is evaluated through a series of in vitro and in vivo studies. The following tables summarize key quantitative data for the representative inhibitor, BI-749327.[6][7]

Table 1: In Vitro Characterization of BI-749327

Parameter	Cell Line	Assay Type	Value	Reference
IC ₅₀ (mouse TRPC6)	HEK293	Electrophysiolog y	13 nM	[6][7]
IC₅o (human TRPC6)	HEK293	Electrophysiolog y	19 nM	[6]
Selectivity vs.	HEK293	Electrophysiolog y	85-fold	[6][7]
Selectivity vs.	HEK293	Electrophysiolog 42-fold y		[6][7]
NFAT Activation Inhibition	HEK293T	Reporter Assay	Yes	[6][8]

Table 2: In Vivo Pharmacokinetics and Efficacy of BI-749327 in a Unilateral Ureteral Obstruction (UUO) Mouse Model

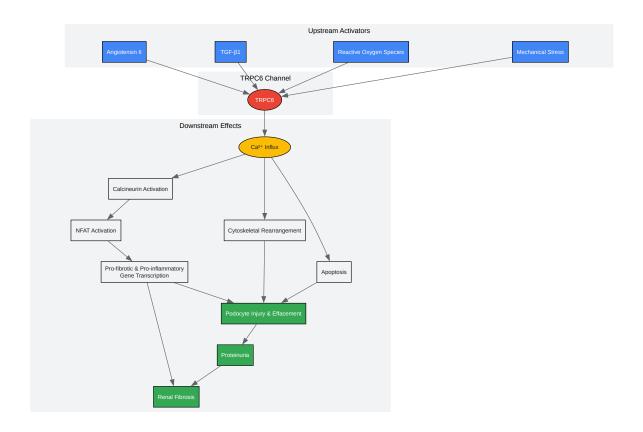


Parameter	Species	Model	Dosing	Outcome	Reference
Oral Bioavailability	Mouse	-	30 mg/kg	t½ = 8.5–13.5 h	[6][7]
Renal Fibrosis Reduction	Mouse	UUO	10, 30 mg/kg/day	Dose- dependent reduction in collagen deposition and α-SMA expression	[6]
TGF-β1 Expression	Mouse	UUO	30 mg/kg/day	Significant reduction	[6]
CD3 ⁺ T-cell Infiltration	Mouse	UUO	30 mg/kg/day	Significant reduction	[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving TRPC6 in kidney disease and a typical experimental workflow for characterizing a TRPC6 inhibitor.

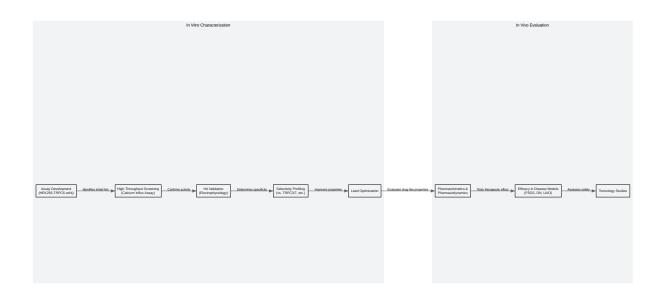




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TRPC6 signaling cascade in kidney disease.





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Workflow for TRPC6 inhibitor drug discovery.

Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Inhibition

Objective: To measure the direct inhibitory effect of a compound on TRPC6 channel currents.

Materials:

- HEK293 cells stably expressing human or mouse TRPC6.
- Patch-clamp rig with amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries for pipette fabrication.
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).[9]



- Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES (pH 7.2).
 [9]
- TRPC6 agonist (e.g., 100 μM 1-oleoyl-2-acetyl-sn-glycerol, OAG).
- Test inhibitor (e.g., BI-749327).

Procedure:

- Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
- Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
- Gigaohm Seal Formation: Approach a single cell with a fire-polished pipette (3-5 M Ω resistance) and apply gentle suction to form a high-resistance (>1 G Ω) seal.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip.
- Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g.,
 -100 mV to +100 mV over 200 ms) to elicit currents.
- Channel Activation: Perfuse the cell with the external solution containing the TRPC6 agonist (OAG) to induce a stable inward current.
- Inhibitor Application: Co-perfuse with the agonist and varying concentrations of the test inhibitor.
- Analysis: Measure the inhibition of the agonist-induced current at a specific voltage (e.g., +80 mV) to determine the IC₅₀.[9]

Calcium Influx Assay

Objective: To measure the effect of a compound on TRPC6-mediated calcium entry in a high-throughput format.



Materials:

- HEK299 cells stably expressing TRPC6.
- 96-well black-walled, clear-bottom plates.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Rhod-3 AM).[10][11]
- Assay Buffer (e.g., HBSS with Ca²⁺, Mg²⁺, and 20 mM HEPES).[11]
- TRPC6 agonist (e.g., OAG).
- Test inhibitor.
- Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

- Cell Seeding: Seed TRPC6-expressing HEK293 cells into a 96-well plate and incubate for 24 hours.
- Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 4 μM Fluo-4 AM) for 60 minutes at 37°C.[11]
- Washing: Gently wash the cells twice with Assay Buffer.
- Compound Incubation: Add Assay Buffer containing various concentrations of the test inhibitor or vehicle control and incubate for 15-30 minutes.
- Baseline Reading: Record baseline fluorescence for 30-60 seconds.
- Agonist Stimulation: Add the TRPC6 agonist to stimulate calcium influx.
- Measurement: Record the change in fluorescence intensity for 3-5 minutes.
- Analysis: Calculate the percentage of inhibition for each concentration relative to the agonistonly response to determine the IC₅₀.



In Vivo Adriamycin-Induced FSGS Mouse Model

Objective: To evaluate the therapeutic efficacy of a TRPC6 inhibitor in a model of FSGS.

Animal Strain: BALB/c mice are commonly used as they are susceptible to adriamycin-induced nephropathy.[12][13]

Procedure:

- Induction: Administer a single intravenous injection of adriamycin (doxorubicin) at an optimized dose (e.g., 10.5 mg/kg body weight).[12][13]
- Treatment: Begin daily administration of the test inhibitor (e.g., BI-749327, 30 mg/kg via oral gavage) or vehicle control, typically starting a few days post-adriamycin injection.
- Monitoring: Monitor body weight and proteinuria (e.g., urine albumin-to-creatinine ratio) weekly.
- Endpoint Analysis (e.g., at 6-8 weeks):[12][13]
 - Blood Chemistry: Measure serum creatinine and blood urea nitrogen (BUN).
 - Histopathology: Perfuse and harvest kidneys. Perform PAS and Masson's trichrome staining on kidney sections to assess glomerulosclerosis and interstitial fibrosis.
 - \circ Immunohistochemistry: Stain for markers of podocyte injury (e.g., synaptopodin, nephrin) and fibrosis (e.g., α -SMA, collagen I).
 - Gene Expression Analysis: Perform qRT-PCR on kidney tissue to measure the expression of pro-fibrotic and pro-inflammatory genes (e.g., Tgfb1, Col1a1, Acta2).

In Vivo Streptozotocin-Induced Diabetic Nephropathy Mouse Model

Objective: To assess the efficacy of a TRPC6 inhibitor in a model of diabetic kidney disease.

Animal Strain: C57BL/6J mice are commonly used.[14]



Procedure:

- Induction: Administer multiple low-dose (e.g., 45 mg/kg/day for 5 consecutive days) or a single high-dose intraperitoneal injections of streptozotocin (STZ) dissolved in citrate buffer. [14][15] Control animals receive citrate buffer alone.
- Confirmation of Diabetes: Monitor blood glucose levels; mice with sustained hyperglycemia (e.g., >230 mg/dL) are considered diabetic.[14]
- Treatment: After the onset of diabetes, begin daily administration of the test inhibitor or vehicle control.
- Monitoring: Regularly monitor blood glucose, body weight, and urinary albumin excretion.
- Endpoint Analysis (e.g., at 12-24 weeks):
 - Renal Function: Measure glomerular filtration rate (GFR), serum creatinine, and BUN.
 - Histopathology: Assess glomerular hypertrophy, mesangial matrix expansion, and tubulointerstitial fibrosis using PAS and Masson's trichrome staining.
 - Electron Microscopy: Examine for glomerular basement membrane thickening and podocyte foot process effacement.
 - Molecular Analysis: Analyze the expression of TRPC6 and markers of inflammation,
 oxidative stress, and fibrosis in kidney tissue.

Conclusion

The inhibition of TRPC6 channels represents a highly promising therapeutic avenue for a range of kidney diseases characterized by podocyte injury and progressive fibrosis. The use of selective and potent inhibitors like BI-749327 in well-defined in vitro and in vivo models is crucial for advancing our understanding of TRPC6 pathophysiology and for the development of novel therapies. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of new TRPC6-targeting compounds, with the ultimate goal of translating these findings into effective treatments for patients with chronic kidney disease.



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